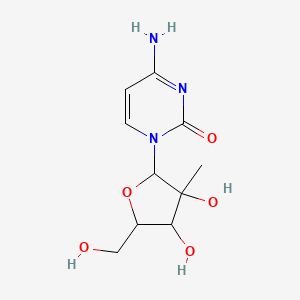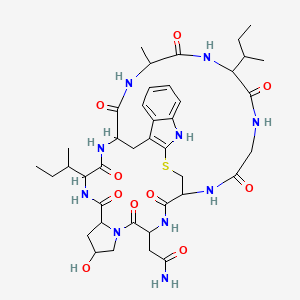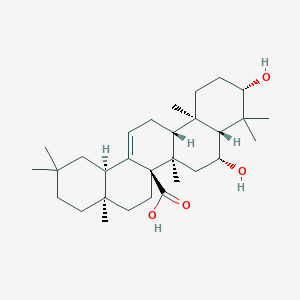![molecular formula C17H25BrO2 B1253230 (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate)](/img/structure/B1253230.png)
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, multiple methyl groups, and an acetate ester functional group. Its distinct structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
科学的研究の応用
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetate group can play crucial roles in binding to molecular targets, influencing the compound’s overall effect.
類似化合物との比較
(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) can be compared with other spirocyclic compounds, such as:
[(3S,4R,6S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate: Similar structure but with an additional chlorine atom.
[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol]: Similar structure but with a hydroxyl group instead of an acetate group.
The uniqueness of (2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate) lies in its specific functional groups and stereochemistry, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C17H25BrO2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15+,17+/m0/s1 |
InChIキー |
NQXXGYWRUKNVOU-ZMSDIMECSA-N |
異性体SMILES |
CC1=CC[C@@]2(CC1)C(=C)C[C@@H]([C@H](C2(C)C)Br)OC(=O)C |
正規SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
同義語 |
acetyldeschloroelatol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


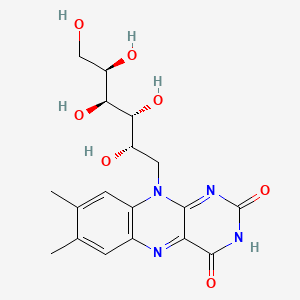
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)

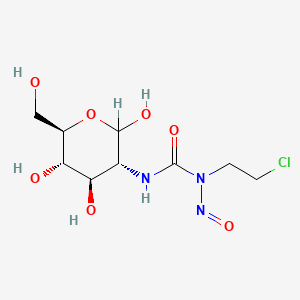
![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)
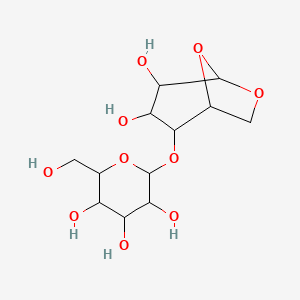

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

